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molecular formula C8H10N2O B1608029 N-(1-pyridin-4-ylethyl)formamide CAS No. 20877-38-7

N-(1-pyridin-4-ylethyl)formamide

Cat. No. B1608029
M. Wt: 150.18 g/mol
InChI Key: OEJSQNUOOVMQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067665B2

Procedure details

1-Pyridin-4-yl-ethanone (24.2 g, 199.77 mmol) and 10 ml of formic acid were heated to 180° C. and formamide (126 g, 2.797 mol) in 10 ml of formic acid was added within 30 min. The mixture was stirred for 90 min., cooled and poured in 100 ml of water. After addition of conc. sodium hydroxide solution until pH13 the product was extracted with diethyl-ether. The organic layer was dried with MgSO4 and evaporated. Purification by distillation (165° C./4 mbar) yields pure product.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7](=O)[CH3:8])=[CH:3][CH:2]=1.[CH:10]([NH2:12])=[O:11].[OH-].[Na+]>C(O)=O.O>[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([NH:12][CH:10]=[O:11])[CH3:8])=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
126 g
Type
reactant
Smiles
C(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl-ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by distillation (165° C./4 mbar)
CUSTOM
Type
CUSTOM
Details
yields pure product

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
N1=CC=C(C=C1)C(C)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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